Cas no 1545825-32-8 (C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine)

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine is a fluorinated pyrimidine derivative with a reactive methylamine group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of nucleoside analogs and kinase inhibitors. The presence of both fluorine and methyl substituents enhances its electronic and steric properties, making it valuable for fine-tuning bioactivity. Its stable pyrimidine core ensures compatibility with diverse reaction conditions, while the methylamine moiety offers a handle for further functionalization. The compound is characterized by high purity and consistent performance, making it suitable for research and industrial applications requiring precise molecular modifications.
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine structure
1545825-32-8 structure
商品名:C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
CAS番号:1545825-32-8
MF:C6H8FN3
メガワット:141.146224021912
MDL:MFCD28639722
CID:5190719

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 化学的及び物理的性質

名前と識別子

    • C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
    • MDL: MFCD28639722
    • インチ: 1S/C6H8FN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,2,8H2,1H3
    • InChIKey: IPLYLVSMXVMRNE-UHFFFAOYSA-N
    • ほほえんだ: C1(CN)=NC=C(F)C(C)=N1

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1122740-1g
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
1g
$1115 2025-02-22
eNovation Chemicals LLC
Y1122740-500mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
500mg
$610 2025-02-22
eNovation Chemicals LLC
Y1122740-1g
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
1g
$1115 2025-03-01
eNovation Chemicals LLC
Y1122740-100mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
100mg
$255 2025-03-01
eNovation Chemicals LLC
Y1122740-250mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
250mg
$370 2024-07-28
eNovation Chemicals LLC
Y1122740-1g
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1122740-100mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
100mg
$255 2024-07-28
eNovation Chemicals LLC
Y1122740-500mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
500mg
$610 2024-07-28
eNovation Chemicals LLC
Y1122740-5g
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
5g
$4475 2024-07-28
eNovation Chemicals LLC
Y1122740-100mg
C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine
1545825-32-8 95%
100mg
$255 2025-02-22

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine 関連文献

C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamineに関する追加情報

Introduction to C-(5-Fluoro-4-methyl-pyrimidin-2-yl)-methylamine (CAS No. 1545825-32-8)

C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1545825-32-8, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both fluoro and methyl substituents in its pyrimidine core enhances its pharmacological profile, making it a valuable scaffold for drug discovery.

The chemical structure of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) consists of a pyrimidine ring substituted at the 5-position with a fluoro group and at the 4-position with a methyl group. The 2-position of the pyrimidine ring is linked to a methylamine moiety. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The fluoro group, in particular, is known to modulate metabolic stability and binding affinity, while the methyl group contributes to the overall lipophilicity of the compound.

In recent years, there has been a surge in research focused on developing new therapeutic strategies targeting various diseases. C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) has emerged as a promising candidate in this context. Its structural features make it an attractive intermediate for synthesizing more complex molecules with enhanced pharmacological properties. For instance, derivatives of this compound have shown potential in inhibiting certain enzymes that are implicated in inflammatory and autoimmune disorders.

The synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoro group at the 5-position of the pyrimidine ring is particularly challenging due to its high reactivity. However, advances in synthetic methodologies have made it possible to achieve this transformation with greater efficiency and selectivity. Techniques such as nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions have been employed to introduce the fluoro substituent.

The role of computational chemistry in optimizing the synthesis of C-(5-Fluoro-4-methyl-pyrimidin-2-yl-methylamine strong>) cannot be overstated. Molecular modeling techniques have been used to predict reaction outcomes and identify optimal reaction conditions. These computational approaches have not only accelerated the synthesis process but also provided insights into the mechanistic details of various transformations. Such advancements are crucial for streamlining drug discovery efforts and reducing time-to-market for new therapeutics.

Evaluation of the biological activity of C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >has revealed its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that this compound exhibits significant inhibitory effects on several target enzymes, including tyrosine kinases and serine/threonine kinases. These findings suggest that C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >could be developed into a novel anticancer agent.

The pharmacokinetic properties of C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >are also under investigation to determine its suitability for clinical use. Studies have shown that this compound exhibits good oral bioavailability and moderate metabolic stability, which are essential characteristics for a drug candidate. However, further research is needed to optimize its pharmacokinetic profile and minimize potential side effects.

In conclusion, C-(< strong >5-Fluoro -4 -methyl -pyrimidin -2 -yl strong >)-< strong >methylamine strong >(CAS No. 1545825-32-8) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive scaffold for drug development, particularly in the treatment of cancer and inflammatory diseases. Advances in synthetic chemistry and computational modeling have facilitated the efficient synthesis and optimization of this compound, paving the way for its translation into clinical use.

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